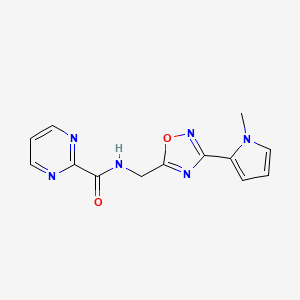
N-((3-(1-メチル-1H-ピロール-2-イル)-1,2,4-オキサジアゾール-5-イル)メチル)ピリミジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.279. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- N-((3-(1-メチル-1H-ピロール-2-イル)-1,2,4-オキサジアゾール-5-イル)メチル)ピリミジン-2-カルボキサミドは、有望な抗がん活性を示します。研究者らは、重要な細胞プロセスを阻害することにより腫瘍増殖を阻害する能力を調査してきました。 これは、がん細胞の増殖に関与する特定のシグナル伝達経路または酵素を標的とする可能性があります .
抗がん活性
生物活性
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine ring.
- An oxadiazole moiety.
- A pyrrole derivative.
The IUPAC name reflects its intricate design, which facilitates interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and pyrrole motifs exhibit a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation. |
| Antimicrobial | Activity against various bacterial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
| Antiviral | Potential efficacy against viral infections. |
| Neuroprotective | Effects on neurodegenerative disease models. |
The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is attributed to its ability to interact with specific molecular targets. These include:
- Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in various cellular processes .
- Receptors : It may bind to receptors implicated in cancer and inflammation, altering their activity and downstream signaling pathways.
Anticancer Activity
A study highlighted the compound's potential against several cancer cell lines. The mean IC50 value was approximately 92.4 μM across a panel of 11 different cancer types, including lung and breast cancers . This suggests a promising avenue for further exploration in drug development.
Antimicrobial Properties
Another investigation into similar oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL. This positions the compound as a candidate for developing new antibacterial agents .
Research Findings
Recent literature emphasizes the diverse biological activities associated with oxadiazole derivatives:
- Anticancer : Compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide have shown efficacy in inhibiting tumor growth through various mechanisms .
- Neuroprotective Effects : Some derivatives have demonstrated protective effects in neurodegenerative models, indicating potential applications in treating diseases like Alzheimer's .
- Inhibitory Potency : The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and inflammation .
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-19-7-2-4-9(19)11-17-10(21-18-11)8-16-13(20)12-14-5-3-6-15-12/h2-7H,8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJOANKUUVTPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














